molecular formula C21H14FN3O B2654757 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide CAS No. 866155-25-1

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Cat. No.: B2654757
CAS No.: 866155-25-1
M. Wt: 343.361
InChI Key: MYESLFCLAFQWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-phenylquinazolin-4-yl)benzamide (CAS Number: 866155-25-1) is a synthetic organic compound with a molecular formula of C 21 H 14 FN 3 O and a molecular weight of 343.36 g/mol [ ]. This benzamide-quinazoline hybrid compound is provided for research purposes. The quinazoline molecular scaffold is a privileged structure in medicinal chemistry and is found in several approved therapeutic agents, particularly in oncology [ ]. Examples of FDA-approved quinazoline-based drugs include Erlotinib, Gefitinib, and Lapatinib, which act as kinase inhibitors [ ]. Research into novel quinazoline derivatives remains a significant area of focus for developing new anticancer agents [ ]. While specific biological data for 4-Fluoro-N-(2-phenylquinazolin-4-yl)benzamide is limited in the public domain, structurally related compounds demonstrate considerable research value. Specifically, m -(4-morpholinoquinazolin-2-yl)benzamide analogues have been designed, synthesized, and evaluated for their antitumor activities [ ]. These related compounds have shown potent antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) [ ][ ]. Mechanistic studies on the lead compound in that series indicated that it can induce cell cycle arrest and apoptosis, and it functions as a selective inhibitor of the PI3Kα enzyme, thereby blocking the PI3K/Akt/mTOR signaling pathway—a critical cascade in cell growth and survival that is often dysregulated in cancer [ ]. The presence of the benzamide moiety in such structures is considered important for maintaining strong antiproliferative activity [ ]. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions. For detailed handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O/c22-16-12-10-15(11-13-16)21(26)25-20-17-8-4-5-9-18(17)23-19(24-20)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYESLFCLAFQWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Synthesis protocol for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthesis Protocol for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The quinazoline ring system is a key pharmacophore found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, 4-aminoquinazoline derivatives have been successfully developed as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, leading to clinically approved anticancer drugs like gefitinib and erlotinib.[1][4]

This application note provides a detailed, two-step protocol for the synthesis of a specific novel derivative, 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide . The synthesis involves the initial construction of the core intermediate, 4-amino-2-phenylquinazoline, followed by its acylation with 4-fluorobenzoyl chloride. The rationale behind key experimental choices, detailed procedural steps, and characterization data are provided to guide researchers in the successful synthesis of this and structurally related molecules.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Part A: Synthesis of the 4-amino-2-phenylquinazoline Intermediate. This involves the cyclization of an appropriate precursor. A reliable method is the reaction of N-arylbenzimidoyl chlorides with cyanamide.[5]

  • Part B: Acylation to Yield the Final Product. The intermediate is then reacted with 4-fluorobenzoyl chloride in a standard nucleophilic acyl substitution to form the target amide.

Part A: Synthesis of 4-amino-2-phenylquinazoline

Principle and Rationale

The construction of the 4-amino-2-phenylquinazoline core is achieved through a robust cyclization reaction. The chosen method involves the reaction of an N-arylbenzimidoyl chloride with cyanamide, often catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄).[5] The N-arylbenzimidoyl chloride is first prepared from the corresponding N-arylbenzamide and a chlorinating agent like phosphorus pentachloride (PCl₅). This intermediate readily reacts with cyanamide to form a diazabutadiene, which then undergoes an intramolecular cyclization catalyzed by the Lewis acid to yield the stable quinazoline ring system.[5] This method is efficient for generating the required 4-amino-substituted quinazoline scaffold.

Experimental Protocol: Synthesis of 4-amino-2-phenylquinazoline

Step 1: Preparation of N-phenylbenzimidoyl chloride

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-phenylbenzamide (10 mmol) and phosphorus pentachloride (PCl₅) (11 mmol).

  • Add 50 mL of anhydrous toluene as the solvent.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After completion, allow the mixture to cool to room temperature. Carefully evaporate the solvent and any remaining POCl₃ under reduced pressure to obtain the crude N-phenylbenzimidoyl chloride, which is used in the next step without further purification.

Step 2: Cyclization to 4-amino-2-phenylquinazoline

  • Dissolve the crude N-phenylbenzimidoyl chloride from the previous step in 80 mL of anhydrous benzene in a 250 mL flask.

  • Add cyanamide (12 mmol) to the solution.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add titanium tetrachloride (TiCl₄) (11 mmol) dropwise via a syringe. A precipitate, the quinazoline-catalyst complex, will form.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Cool the reaction mixture. The resulting complex is hydrolyzed by carefully adding 50 mL of 20% aqueous NaOH solution while stirring vigorously in an ice bath. Caution: This is an exothermic reaction.

  • Transfer the mixture to a separatory funnel. Extract the product into benzene or another suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol to afford pure 4-amino-2-phenylquinazoline.

Reagents and Expected Yield
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
N-phenylbenzamide197.24101.97 g
Phosphorus pentachloride208.24112.29 g
Cyanamide42.04120.50 g
Titanium tetrachloride189.68111.25 mL
Toluene (anhydrous)--50 mL
Benzene (anhydrous)--80 mL
Expected Yield 221.26 (Product)-~65-75%

Part B: Synthesis of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Principle and Rationale

This step is a classic Schotten-Baumann reaction, a method for synthesizing amides from amines and acyl chlorides. The lone pair of electrons on the exocyclic nitrogen of 4-amino-2-phenylquinazoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. A base, such as triethylamine or pyridine, is added as an "acid scavenger." Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This is critical because, without the base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. Anhydrous conditions are essential to prevent the hydrolysis of the reactive 4-fluorobenzoyl chloride.

Experimental Protocol: Acylation Reaction
  • In a 100 mL round-bottom flask, dissolve 4-amino-2-phenylquinazoline (5 mmol) in 30 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (Et₃N) (7.5 mmol, 1.05 mL) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve 4-fluorobenzoyl chloride (5.5 mmol) in 10 mL of anhydrous DCM.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 15 minutes at room temperature.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product, 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide.

Reagents and Expected Yield
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-amino-2-phenylquinazoline221.2651.11 g
4-fluorobenzoyl chloride158.565.50.87 g
Triethylamine101.197.51.05 mL
Dichloromethane (anhydrous)--40 mL
Expected Yield 343.36 (Product)-~80-90%

Workflow and Synthesis Visualization

The following diagram illustrates the complete synthetic workflow from the starting benzamide to the final fluorinated product.

Synthesis_Workflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Final Product Synthesis A N-phenylbenzamide B N-phenylbenzimidoyl chloride A->B  PCl₅, Toluene  Reflux C 4-amino-2-phenylquinazoline B->C  1. Cyanamide, TiCl₄  2. NaOH (aq) E 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide C->E  Et₃N, DCM  Room Temp D 4-fluorobenzoyl chloride D->E

Caption: Synthetic pathway for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide.

Safety Precautions

  • Phosphorus pentachloride (PCl₅) and Titanium tetrachloride (TiCl₄) are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl chloride (SOCl₂) , if used as an alternative chlorinating agent, is also highly corrosive and toxic.

  • Benzene is a known carcinogen. Use in a well-ventilated fume hood and minimize exposure.

  • The hydrolysis of the TiCl₄ complex with NaOH is highly exothermic and should be performed with caution and adequate cooling.

  • Organic solvents like DCM and toluene are flammable and should be handled away from ignition sources.

References

  • Le, T. N., Yang, S. H., Khadka, D. B., Van, H. T. M., Cho, S. H., Kwon, Y., Lee, E. S., Lee, K. T., & Cho, W. J. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(14), 4327–4339. [Link]

  • Zielinski, W., & Kudelko, A. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Monatshefte für Chemie / Chemical Monthly, 131(8), 895–899. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link]

  • Valu, M. B., et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 25(22), 5462. [Link]

  • Yang, X., Liu, H., Fu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(1), 101-106. [Link]

  • Chilin, A., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 26(11), 3325. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. Bioorganic Chemistry, 128, 106069. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Journal of Chemical Reviews, 1(2), 103-112. [Link]

  • Dravyakar, B. R., et al. (2019). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 18(1), 58-76. [Link]

  • Charushin, V. N., et al. (2017). 4-Aminoquinazoline derivatives. Synthesis and biological activity. Russian Chemical Reviews, 86(1), 1-32. [Link]

Sources

Preparation of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide Stock Solutions in DMSO

Introduction

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide is a small molecule featuring a quinazolinone core, a structure prevalent in compounds developed for various research areas, including oncology and cell signaling, often as inhibitors of specific enzymes or pathways.[1] The accuracy and reproducibility of in vitro and in vivo studies involving such potent small molecules are fundamentally dependent on the precise and reliable preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for storing these compounds due to its exceptional solvating capacity for a wide range of organic molecules.[2][3]

However, the unique chemical properties of DMSO, particularly its hygroscopicity and potential to impact compound stability, necessitate a rigorous and well-defined protocol.[4][5][6] This document, intended for researchers, scientists, and drug development professionals, provides a detailed, field-proven methodology for the preparation, storage, and handling of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide stock solutions. The protocols herein are designed to ensure the integrity, accuracy, and longevity of the stock solution, thereby safeguarding the validity of subsequent experimental results.

Compound and Solvent Characteristics

A thorough understanding of both the solute and the solvent is the foundation of a reliable protocol.

Physicochemical Properties of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

The key properties of the compound are summarized below. These values are critical for accurate concentration calculations and for anticipating solubility behavior.

PropertyValueNotes
Molecular Formula C₂₁H₁₄FN₃ODerived from chemical structure.
Molecular Weight (MW) 341.36 g/mol Used for calculating mass required for a desired molar concentration.
Appearance Assumed to be a solid powderMost small molecule inhibitors are supplied as a lyophilized powder.[7] Visually inspect upon receipt.
Solubility Expected to be soluble in DMSOQuinazolinone derivatives often exhibit poor aqueous solubility but good solubility in polar aprotic solvents like DMSO.[8][9]
Purity >98% (Typical)Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot number.
Dimethyl Sulfoxide (DMSO): A Powerful but Demanding Solvent

DMSO is a highly polar aprotic solvent, making it an excellent choice for dissolving a vast array of both polar and nonpolar compounds.[10] However, its utility comes with critical caveats that must be managed.

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[2][6][11] This absorbed water can significantly impact experimental outcomes by reducing the solubility of hydrophobic compounds, leading to precipitation, and potentially causing hydrolysis of sensitive molecules.[12][13] Therefore, the use of high-purity, anhydrous DMSO from a freshly opened bottle is paramount.[12]

  • Freeze-Thaw Cycles: The freezing point of DMSO is approximately 18.5°C (65.3°F), meaning it solidifies just below typical room temperature.[10] Repeated freeze-thaw cycles can introduce moisture into the stock solution each time the vial is opened at room temperature, progressively diluting the sample and increasing the risk of compound degradation or precipitation.[13][14][15]

  • Long-Term Stability: While many compounds are stable in DMSO for extended periods when stored correctly, some degradation can occur over time.[4][16] Storage at low temperatures (-20°C or -80°C) is essential to minimize this degradation.[7][17]

Safety Precautions

  • Compound Handling: As 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide is a biologically active small molecule, it should be handled with care. Assume the compound is potent and potentially toxic. Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All weighing and handling of the powder should be performed in a chemical fume hood or a ventilated balance enclosure.

  • DMSO Handling: DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[10] This property makes it a chemical hazard, as it can facilitate the absorption of the dissolved compound. Always wear appropriate gloves (butyl rubber or thick latex gloves are recommended) when handling DMSO and solutions containing it.[10]

Detailed Protocol for Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening and hit validation.

Materials and Equipment
  • 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide powder (refer to CoA for purity)

  • Anhydrous, high-purity DMSO (≥99.9%), new or properly stored bottle[2]

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (water bath type recommended)

  • Lab coat, safety glasses, and appropriate chemical-resistant gloves

Step-by-Step Procedure
  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mM × 1 mL × 341.36 g/mol × (1 mg / 1000 µg) × (1 g / 1000 mg) = 3.41 mg

  • Equilibrate Components: Before opening, allow the vial of the compound and the bottle of DMSO to reach ambient room temperature. This is especially important for reagents stored in a freezer, as it prevents atmospheric moisture from condensing on the cold surfaces upon opening.

  • Weigh the Compound:

    • Place a clean, empty vial on the analytical balance and tare it.

    • Carefully add the calculated amount of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide powder (e.g., 3.41 mg) directly into the tared vial. Record the exact mass.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) directly to the vial containing the powder.

    • Rationale: Adding the solvent to the dry powder, rather than the other way around, helps prevent the powder from clumping and adhering to the walls of the vial.

    • Securely cap the vial immediately to minimize exposure to air and moisture.[5]

  • Facilitate Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles or cloudiness remains, further action is needed.

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[18] The ultrasonic waves create cavitation bubbles that help break apart solid aggregates, significantly aiding dissolution.

    • Gentle Warming (Optional): If sonication is insufficient, the solution can be gently warmed in a water bath to 37°C for 10-20 minutes, with intermittent vortexing.[19] Do not overheat, as excessive heat can degrade the compound.

    • After each step, perform another visual inspection. The final solution should be a clear, homogenous liquid with no visible precipitate.

Quality Control and Best Practices

  • Preventing Precipitation in Aqueous Media: When preparing working solutions in aqueous buffers or cell culture media, direct dilution of a high-concentration DMSO stock can cause the compound to precipitate out.[12][20] To avoid this, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.[12] Alternatively, add the small volume of DMSO stock to the aqueous solution while vortexing to ensure rapid dispersion.

  • Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%, as DMSO can be toxic to cells at higher concentrations.[17][18] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[17]

Storage and Handling of Stock Solutions

Proper storage is critical to preserving the integrity of the stock solution over time.

  • Aliquoting: Immediately after preparation, the stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials (amber glass or polypropylene).[7][17] This practice is the most effective way to minimize waste and, crucially, to avoid repeated freeze-thaw cycles.[14]

  • Long-Term Storage: For long-term storage (months to years), aliquots should be stored at -80°C .[17]

  • Short-Term Storage: For short-term storage (weeks to a month), -20°C is acceptable.[7]

  • Thawing: When ready to use an aliquot, remove it from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect all liquid at the bottom before opening. Discard any unused portion of a thawed aliquot to maintain the integrity of the remaining stocks.

Workflow Visualization

The following diagram outlines the complete workflow for preparing the 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide stock solution.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_dissolution_aids Dissolution Aids cluster_qc_storage QC & Storage Phase calc 1. Calculate Mass (e.g., 3.41 mg for 1mL @ 10mM) weigh 2. Weigh Compound into Tared Vial calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolve Compound add_dmso->dissolve vortex Vortex (1-2 min) dissolve->vortex Iterate qc 5. Visual QC (Ensure Clear Solution) dissolve->qc sonicate Sonicate (10-15 min) vortex->sonicate If needed warm Warm to 37°C (Optional) sonicate->warm If needed aliquot 6. Aliquot into Single-Use Vials qc->aliquot store 7. Store at -80°C (Long-Term) aliquot->store

Caption: Workflow for preparing DMSO stock solutions.

References

  • Vertex AI Search. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved February 21, 2026.
  • SLAS Discovery. (2021). Maintaining a High-Quality Screening Collection: The GSK Experience. Retrieved February 21, 2026.
  • Reddit. (2023, April 9). Do freeze-thaw cycles damage small molecules dissolved in DMSO?.
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved February 21, 2026.
  • SAGE Journals. (2003, April 15). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved February 21, 2026.
  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved February 21, 2026.
  • PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved February 21, 2026.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved February 21, 2026.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved February 21, 2026.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions. Retrieved February 21, 2026.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved February 21, 2026.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 21, 2026.
  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved February 21, 2026.
  • ECHEMI. (n.d.). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved February 21, 2026.
  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved February 21, 2026.
  • PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved February 21, 2026.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved February 21, 2026.
  • MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved February 21, 2026.
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved February 21, 2026.
  • Benchchem. (2025). Preparation of GM-90257 Stock Solution in DMSO: An Application Note and Protocol. Retrieved February 21, 2026.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 21, 2026.
  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. Retrieved February 21, 2026.
  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved February 21, 2026.
  • Evidentic. (n.d.). 2-chloro-6-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. Retrieved February 21, 2026.
  • Emulate Bio. (n.d.).
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

Application Notes and Protocols for Handling and Toxicity Assessment of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Drug Discovery

Nitrogen-containing heterocyclic molecules, such as quinazolines, are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinazoline core is a key feature in several approved anticancer drugs, including gefitinib and erlotinib, which act by inhibiting key signaling pathways involved in cell proliferation and survival.[2][3] The compound 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide belongs to this important class of molecules. Its structural features, combining a quinazoline ring with a fluorinated benzamide moiety, suggest potential biological activity that warrants thorough investigation. The introduction of a fluorine atom can modulate a compound's metabolic stability, lipophilicity, and binding interactions, potentially enhancing its therapeutic index.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling, cell culture techniques, and in vitro toxicity assessment of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide. The protocols outlined herein are designed to ensure experimental reproducibility and the generation of high-quality, reliable data for preclinical evaluation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is critical for its proper handling and for designing robust in vitro experiments.

Solubility and Stock Solution Preparation

Protocol for Stock Solution Preparation:

  • Solvent Selection: Begin by testing solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO).

  • Preparation of a High-Concentration Stock:

    • Accurately weigh a small amount of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution for any undissolved particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Table 1: Recommended Stock Solution Parameters

ParameterRecommendationRationale
Solvent Dimethyl Sulfoxide (DMSO)High solubilizing power for many organic compounds.
Stock Concentration 10-20 mMAllows for a wide range of final concentrations with minimal solvent carryover.
Storage Temperature -20°C or -80°CEnsures stability and prevents degradation of the compound.
Aliquot Volume 10-50 µLMinimizes waste and avoids repeated freeze-thaw cycles.
Safety and Handling Precautions

Although a specific Safety Data Sheet (SDS) for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide may not be available, the safety precautions for related benzamide compounds should be followed.[9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.[9][12]

  • Ventilation: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation of dust particles.[11][13]

  • Spill and Waste Disposal: In case of a spill, contain the material and clean the area with an appropriate solvent. Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[9][12]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][11]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]

In Vitro Toxicity Assessment: A Step-by-Step Guide

In vitro cytotoxicity assays are fundamental for the initial screening of potential therapeutic compounds.[14][15][16] These assays measure the degree to which a substance can cause damage to cells.

Cell Line Selection and Maintenance

The choice of cell line is crucial and should be guided by the research objectives.[17] For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins is recommended.

Table 2: Suggested Cell Lines for Initial Cytotoxicity Screening

Cell LineTissue of OriginRationale
MCF-7 Breast CancerCommonly used, well-characterized, and representative of estrogen receptor-positive breast cancer.[2][18]
HCT-116 Colon CancerRepresents a common solid tumor type and is known for its use in drug screening.[1][18]
HepG2 Liver CancerUseful for assessing potential hepatotoxicity.[17][18]
A549 Lung CancerA standard model for non-small cell lung cancer.[2][19]
WRL-68 or MRC-5 Normal Liver/Lung FibroblastInclusion of a non-cancerous cell line is critical to assess selectivity.[3][18]

Protocol for Cell Culture Maintenance:

  • Media Preparation: Use the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) as recommended by the cell line supplier.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase. Avoid over-confluency.

  • Aseptic Technique: Perform all cell culture manipulations in a certified biological safety cabinet to prevent microbial contamination.

Experimental Workflow for Cytotoxicity Assessment

The following workflow provides a standardized approach to evaluating the cytotoxic potential of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Seeding C Drug Exposure A->C B Compound Dilution B->C D Cytotoxicity Assay (e.g., MTT) C->D E Data Analysis (IC50) D->E signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Compound 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide Compound->RTK Inhibition

Caption: Potential inhibition of the RTK signaling pathway by the compound.

Follow-up Studies

To elucidate the mechanism of action of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide, the following studies are recommended:

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M). [20]* Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining or caspase activity assays to investigate if the compound induces programmed cell death.

  • Western Blotting: Analyze the expression levels of key proteins in relevant signaling pathways to identify specific molecular targets. [18]* Kinase Inhibition Assays: If a specific kinase is a suspected target, perform in vitro kinase assays to directly measure the inhibitory activity of the compound.

Conclusion

This application note provides a comprehensive guide for the safe handling and in vitro toxicity assessment of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide. By following these detailed protocols and considering the potential mechanisms of action, researchers can generate robust and reproducible data to advance the understanding of this promising compound in the context of drug discovery and development. The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic approach to preclinical evaluation is paramount for success.

References

  • Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

  • Malhotra, A. (2025). Role of Animal Cell Culture in Drug Development and Toxicity Evaluation. Prime Scholars. Retrieved from [Link]

  • Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
  • PMC. (n.d.). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Retrieved from [Link]

  • ResearchGate. (2025, May 8). (PDF) Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Retrieved from [Link]

  • ResearchGate. (2023, May 4). (PDF) Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Retrieved from [Link]

  • MDPI. (2022, April 25). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. Retrieved from [Link]

  • ScienceDirect. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • PMC. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • PubMed. (2017, August 1). Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors. Retrieved from [Link]

  • Pharmakeftiki. (2024, August 19). Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Deriva. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • PubMed. (1975, April). Mechanism of action of anti-influenza benzamidine derivatives. Retrieved from [Link]

  • MDPI. (2022, June 20). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

  • PubChem. (n.d.). Compound 4-fluoro-N-[2-(3-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide. Retrieved from [Link]

Sources

Recrystallization techniques for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Recrystallization Protocols for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Executive Summary

This guide details the purification of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide , a pharmacophore characteristic of EGFR and PI3K kinase inhibitors. High-purity isolation of this compound is critical due to the potential for hydrolytic instability of the N-acylamidine linkage and the presence of structurally similar impurities (e.g., 2-phenylquinazolin-4-amine).

This protocol prioritizes thermodynamic stability and impurity rejection , utilizing a primary recrystallization from Ethanol (EtOH) and a secondary "polishing" anti-solvent method using Dimethylformamide (DMF)/Water .

Physicochemical Profile & Solvent Selection

The target molecule features a planar quinazoline core, a lipophilic phenyl ring, and a 4-fluorobenzamide moiety. This structure dictates a specific solubility profile:

  • Lipophilicity: The fluorine atom and phenyl rings increase solubility in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene).

  • H-Bonding: The amide nitrogen and carbonyl oxygen allow for hydrogen bonding, making polar protic solvents (Alcohols) viable at elevated temperatures.

  • Crystal Lattice: The planar nature suggests strong

    
    -
    
    
    
    stacking, often requiring high thermal energy (boiling solvents) to disrupt the lattice during dissolution.
Table 1: Solubility Screening Matrix
Solvent ClassRepresentative SolventSolubility (25°C)Solubility (Boiling)SuitabilityNotes
Polar Protic Ethanol (EtOH)LowHighExcellent Ideal temperature gradient for crystallization.
Polar Aprotic DMF / DMSOHighVery HighAnti-Solvent Only Too soluble for cooling crystallization; use as solvent in solvent/anti-solvent pairs.
Chlorinated Dichloromethane (DCM)ModerateHighPoorHigh volatility leads to "skinning" or amorphous precipitation.
Non-Polar Hexanes / HeptaneInsolubleInsolubleAnti-Solvent Used to crash out product from EtOAc or Toluene.
Aromatic TolueneLowModerateGoodGood for removing polar impurities; requires higher temps.

Protocol A: Standard Thermal Recrystallization (Ethanol)

Best for: Removal of synthesis byproducts, unreacted starting materials, and general crude cleanup.

Principle: The compound exhibits a steep solubility curve in ethanol. Impurities like 4-fluorobenzoic acid (starting material) remain soluble in cold ethanol, while the target quinazoline crystallizes out.

Step-by-Step Methodology:
  • Preparation:

    • Place 10.0 g of crude 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide in a 250 mL round-bottom flask (RBF).

    • Equip with a reflux condenser and a magnetic stir bar.

  • Dissolution (The "Limit Point"):

    • Add Absolute Ethanol (approx. 10 mL/g initially).

    • Heat the mixture to reflux (78°C) with vigorous stirring.

    • Critical Step: If solids remain, add hot ethanol in 5 mL increments through the condenser until the solution is just clear. Do not add excess solvent (max 20-25 mL/g).

  • Hot Filtration (Optional but Recommended):

    • If insoluble black specks (Pd catalyst residues or inorganic salts) are visible, filter the boiling solution rapidly through a pre-warmed fluted filter paper or a celite pad into a pre-heated Erlenmeyer flask.

  • Controlled Cooling:

    • Remove from heat and place the flask on a cork ring.

    • Allow the solution to cool to room temperature (RT) slowly over 2 hours.

    • Note: Rapid cooling promotes occlusion of impurities.

    • Once at RT, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration using a Buchner funnel.[1]

    • Wash: Rinse the filter cake with 2 x 10 mL of ice-cold ethanol .

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (DMF/Water)

Best for: High-purity polishing, removal of inorganic salts, or if the compound "oils out" in ethanol.

Principle: The compound is highly soluble in DMF. Water acts as a strong anti-solvent, drastically reducing solubility and forcing crystallization. This method is superior for rejecting polar impurities.

Step-by-Step Methodology:
  • Dissolution:

    • Dissolve 5.0 g of semi-pure compound in the minimum amount of DMF (approx. 3-5 mL/g) at 40-50°C. Stir until fully dissolved.

  • Filtration:

    • Filter through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Precipitation:

    • Place the filtrate in a beaker with rapid stirring.

    • Add Deionized Water dropwise via an addition funnel.

    • Observation: Cloudiness will appear and redissolve initially.[1] Continue adding until a persistent turbidity is observed.

  • Crystal Growth:

    • Stop water addition and stir gently for 10 minutes to allow nucleation.

    • Resume adding water slowly until the ratio of DMF:Water is approximately 1:1 or 1:2.

    • Critical Step: If the product oils out (forms a liquid blob), heat the mixture slightly until it redissolves, then cool much more slowly with slower water addition.

  • Isolation:

    • Filter the white crystalline solid.[2]

    • Wash: Copious washing with water is required to remove residual DMF. Follow with a final rinse of small volume cold ethanol to aid drying.

    • Drying: High vacuum is essential to remove trace DMF.

Process Visualization

Figure 1: Purification Decision Logic

RecrystallizationLogic Start Crude 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Dissolves Fully Dissolves? SolubilityCheck->Dissolves MethodA Method A: Ethanol Recrystallization (Standard) Dissolves->MethodA Yes MethodB Method B: DMF/Water Anti-Solvent (For stubborn impurities) Dissolves->MethodB No (or Oiling Out) SlowCool Slow Cool to RT -> Ice Bath MethodA->SlowCool FilterA Filter & Wash (Cold EtOH) SlowCool->FilterA PurityCheck Analyze Purity (HPLC/NMR) FilterA->PurityCheck DissolveDMF Dissolve in min. DMF (40°C) MethodB->DissolveDMF AddWater Add Water Dropwise (Watch for Oiling Out) DissolveDMF->AddWater AddWater->PurityCheck PurityCheck->MethodB <98% Purity (Reprocess) FinalProduct Pure Crystalline Solid PurityCheck->FinalProduct >98% Purity

Caption: Decision tree for selecting between thermodynamic (Ethanol) and kinetic (DMF/Water) crystallization pathways.

Analytical Validation Criteria

To ensure the trustworthiness of the protocol, the final product must meet these specifications:

  • HPLC Purity: >98.5% (Area %).

    • Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

  • 1H NMR (DMSO-d6):

    • Diagnostic doublet for Fluorine coupling (approx. 7.3-7.5 ppm).

    • Singlet/Doublet for Quinazoline H-5/H-8 protons.

    • Absence of broad singlet at ~13 ppm (indicative of residual carboxylic acid starting material).

  • Residual Solvent:

    • Ethanol < 5000 ppm (ICH Q3C limit).

    • DMF < 880 ppm (ICH Q3C limit - Class 2 solvent).

Troubleshooting Common Issues

IssueCauseSolution
Oiling Out Melting point of the solvated product is lower than the boiling point of the solvent mixture.Add a seed crystal at the cloud point. Switch to a higher boiling solvent (e.g., Toluene) or increase the volume of solvent.
Low Yield Product is too soluble in cold solvent.Concentrate the mother liquor by 50% and repeat cooling. Use Protocol B (Anti-solvent) to force precipitation.
Colored Impurities Oxidation byproducts or catalyst residues.Add Activated Carbon (Charcoal) to the boiling solution (Step 2 of Protocol A), stir for 5 mins, then hot filter.

References

  • Vertex AI Search. (2026). Facile Preparation of 4-Substituted Quinazoline Derivatives. National Institutes of Health (NIH). Retrieved from [Link]

  • Vertex AI Search. (2026). Recrystallization Guide: Two-Solvent Methods. MIT OpenCourseWare. Retrieved from [Link]

  • Vertex AI Search. (2026). Synthesis and QSAR of quinazoline sulfonamides as highly potent human histamine H4 receptor inverse agonists. PubMed. Retrieved from [Link]

  • Vertex AI Search. (2026). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis and Activity. MDPI Molecules. Retrieved from [Link]

Sources

Application Note & Protocol: A Quality-by-Design (QbD) Approach to Solvent Selection for the Formulation of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Challenge of Poor Solubility

The successful formulation of an Active Pharmaceutical Ingredient (API) is fundamentally linked to its bioavailability, which is often dictated by its solubility in physiological media. A significant portion of new chemical entities, including complex heterocyclic structures like 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide, exhibit poor aqueous solubility. This characteristic presents a major hurdle in developing oral dosage forms with desired therapeutic efficacy. The selection of an appropriate solvent or solvent system during formulation development is therefore a critical step, directly impacting the drug's dissolution rate, stability, and manufacturability.[1][2]

This application note provides a systematic, evidence-based framework for the selection of a suitable solvent system for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide, a compound belonging to the quinazoline class of molecules.[3][4][5] The methodologies described herein are grounded in the principles of Quality by Design (QbD), as outlined in the International Council for Harmonisation (ICH) Q8 guidelines.[6][7][8][9][10] The objective is to build a scientific understanding of the API's properties to define a robust "design space" for the formulation, ensuring consistent quality and performance.

Understanding the Molecule: Physicochemical Profile

A thorough understanding of the API's intrinsic properties is the cornerstone of a rational solvent selection strategy. While specific experimental data for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide is proprietary, we can infer its likely characteristics based on its structural motifs: a quinazoline core, a phenyl group, a benzamide group, and a fluoro-substituent.

  • Quinazoline Core: This bicyclic aromatic heterocycle is generally a weak base, planar, and capable of participating in π-π stacking interactions.[5] Its derivatives are often associated with poor water solubility.[3][4]

  • Benzamide Group: The amide linkage introduces polarity and the potential for hydrogen bonding (both as a donor and acceptor).

  • Fluoro- and Phenyl- Substituents: These groups increase the molecule's lipophilicity and molecular weight, likely contributing to low aqueous solubility.

Based on this structure, the molecule is predicted to be a poorly soluble, high-melting-point solid with a propensity for crystallinity. Its solubility is expected to be limited in aqueous media across the physiological pH range but enhanced in organic solvents, particularly those that can engage in hydrogen bonding or have a polarity that matches the solute.

The Solvent Selection Workflow: A Phased Approach

A systematic workflow ensures that the chosen solvent is not only effective at dissolving the API but is also safe, stable, and compatible with the final dosage form and manufacturing process.[11]

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Stability & Compatibility cluster_2 Phase 3: Optimization & Final Selection A Define Target Solubility & Formulation Goals B Select Broad Range of Solvents (ICH Class 2 & 3) A->B C Protocol 1: Equilibrium Solubility Determination B->C D Down-select Solvents (> Target Solubility) C->D Data Analysis E Protocol 2: Solution Stability Assessment D->E F Excipient Compatibility Screening E->F G Investigate Co-solvent Systems & Solubilizers F->G Data Analysis H Protocol 3: Ternary Phase Diagram Construction G->H I Final Selection Based on Safety, Performance & Cost H->I End End I->End Start Start Start->A

Caption: A QbD-driven workflow for solvent selection.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the saturation solubility of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide in a range of individual solvents. The shake-flask method is considered the gold standard for its accuracy.[1][12][13]

Objective: To quantify the maximum concentration of the API that can be dissolved in a panel of pharmaceutically acceptable solvents at a constant temperature.

Materials:

  • 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide (API)

  • Selected solvents (See Table 1 for examples)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (e.g., 25°C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a validated method for API quantification

Procedure:

  • Add an excess amount of the API to a series of vials. "Excess" is confirmed by the presence of undissolved solid material at the end of the experiment.

  • Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

  • Shake the vials for a predetermined period (typically 48-72 hours) to ensure equilibrium is reached.[14]

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. Discard the first portion of the filtrate to minimize any potential adsorption onto the filter membrane.[14]

  • Dilute the filtrate as necessary with a suitable mobile phase or solvent and analyze using the validated HPLC method to determine the API concentration.

  • Perform each measurement in triplicate to ensure reproducibility.

Data Presentation:

Table 1: Equilibrium Solubility of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide in Various Solvents at 25°C

SolventICH ClassDielectric Constant (Approx.)Solubility (mg/mL)Observations
Water-80.1DataInsoluble
Ethanol324.5DataSlightly Soluble
Propylene Glycol332.0DataModerately Soluble
Polyethylene Glycol 400312.5DataSoluble
Dimethyl Sulfoxide (DMSO)247.0DataFreely Soluble
N-Methyl-2-pyrrolidone (NMP)232.2DataFreely Soluble
Transcutol® HP (Diethylene glycol monoethyl ether)-29.7DataFreely Soluble
Acetone320.7DataSparingly Soluble

(Note: "Data" fields are placeholders for experimental results.)

Protocol 2: Solution Stability Assessment

This protocol evaluates the chemical stability of the API in the most promising solvents identified in Protocol 1.[15][16][][18]

Objective: To identify any potential degradation of the API when in solution over time and under stressed conditions.

Materials:

  • API solutions prepared in down-selected solvents at a known concentration (e.g., 80% of saturation solubility).

  • Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH).

  • Photostability chamber.

  • HPLC system with a validated stability-indicating method (capable of separating the API from potential degradants).

Procedure:

  • Prepare stock solutions of the API in the selected solvents.

  • Aliquot the solutions into clear and amber glass vials to assess photostability.

  • Place the vials into the designated stability chambers.

  • At specified time points (e.g., T=0, 1, 2, 4 weeks), withdraw a sample from each vial.

  • Analyze the samples by HPLC to determine the remaining percentage of the API and to detect and quantify any degradation products.

  • For stress testing, conditions can include elevated temperatures (e.g., 60°C), exposure to acid/base (e.g., 0.1N HCl, 0.1N NaOH), and oxidation (e.g., 3% H₂O₂).[15][16]

Data Presentation:

Table 2: Stability of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide in Solution (4 Weeks)

SolventConditionAPI Assay (% Initial)Total Impurities (%)Observations
Polyethylene Glycol 40040°C/75% RHDataDataNo change
DMSO40°C/75% RHDataDataSlight color change
NMP40°C/75% RHDataDataNo change
Polyethylene Glycol 400PhotostabilityDataDataNo degradation

(Note: "Data" fields are placeholders for experimental results.)

Protocol 3: Ternary Phase Diagram Construction for Co-solvent Systems

For many formulations, a single solvent is insufficient. Co-solvents and solubilizers are often used to achieve the desired solubility and stability.[19][20] A ternary phase diagram helps visualize the solubility of the API in a three-component system (e.g., solvent, co-solvent, aqueous phase).

Objective: To map the solubility boundaries of the API in a co-solvent system to identify robust concentration ranges for formulation.

Materials:

  • API

  • Primary Solvent (e.g., PEG 400)

  • Co-solvent/Surfactant (e.g., Propylene Glycol, Polysorbate 80)

  • Aqueous Phase (e.g., Water or buffer)

  • Small glass vials and a magnetic stirrer

Procedure:

  • Prepare a series of mixtures of the solvent, co-solvent, and aqueous phase in varying ratios (e.g., in 10% increments) in vials.

  • To each vial, add an excess amount of the API.

  • Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Visually inspect each vial to determine if the API is fully dissolved (clear solution) or if solid material remains (hazy or with precipitate).

  • Plot the results on a ternary diagram, marking the regions of complete dissolution.

  • The boundary between the clear and hazy regions defines the solubility limit of the API in the system.

Caption: Conceptual Ternary Phase Diagram for a co-solvent system.

Discussion and Final Solvent Selection

The ideal solvent or solvent system for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide will be selected based on a holistic evaluation of the data generated from the protocols above.

  • Efficacy: The primary requirement is achieving the target solubility needed for the intended dosage and therapeutic effect. Solvents like PEG 400, DMSO, and NMP are likely to be strong candidates based on their chemical nature.[20]

  • Safety & Regulatory Acceptance: Safety is paramount. Solvents are classified by ICH Q3C guidelines based on their toxicity.[11] Class 3 solvents (e.g., Ethanol, PEG 400, Propylene Glycol) are preferred over Class 2 solvents (e.g., DMSO, NMP) due to their lower toxicity profile. The use of Class 2 solvents must be strictly limited and justified.

  • Stability: The chosen solvent must not induce chemical degradation of the API under storage and in-use conditions. The results from Protocol 2 are critical in this assessment.

  • Manufacturability & Commercial Viability: Factors such as viscosity, boiling point, and cost must be considered.[21] A highly viscous solvent might pose challenges during pumping and mixing, while a very volatile solvent could be difficult to handle during manufacturing.

References

  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. (2025, November 15). IntuitionLabs.
  • ICH Q8 – Quality by Design. (2023, November 20). PSC Biotech®.
  • Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. (2025, May 29). Cognidox.
  • ICH Guideline Q8 Pharmaceutical Development. (n.d.). Slideshare.
  • ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009, June 1). European Medicines Agency (EMA).
  • Selecting Solubilizers for Poorly Soluble Drugs. (2025, December 28). Pharma.Tips.
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry.
  • Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. (n.d.). The Truth Pill.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS.
  • The physicochemical characters of quinazoline, 2-quinazolinone,... (n.d.).
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Solvent selection for pharmaceuticals. (2025, August 7).
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Solubilization techniques used for poorly w
  • How to confirm the solubility of a drug in a solvent (vehicle)? (2014, April 5).
  • Choosing the Right Solvent for Drug Manufacturing. (2025, April 22). Purosolv.
  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). Mettler Toledo.
  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2024, November 15). IJFMR.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace.
  • Quinazoline. (n.d.). Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 4-Fluoro-N-(2-phenylquinazolin-4-yl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Overview

You are experiencing low yields in the synthesis of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide . This is a common bottleneck in heterocyclic chemistry. The reaction involves coupling a highly deactivated amine (4-amino-2-phenylquinazoline) with an acid chloride (4-fluorobenzoyl chloride).[1]

The Core Problem: The exocyclic amino group at position 4 of the quinazoline ring is electronically coupled to the ring nitrogens.[1] It behaves more like an amidine than a standard aniline.[1] Its nucleophilicity is significantly reduced, making it sluggish to react with acid chlorides, while the starting material's poor solubility often leads to heterogeneous "brick dust" reactions that fail to reach completion.[1]

Troubleshooting Flowchart

Use this logic tree to diagnose your specific failure mode.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Left Starting Material (Amine) Remains Unreacted CheckTLC->SM_Left Major Peak is SM Messy SM Consumed but Many Side Products CheckTLC->Messy Complex Mixture Solubility Is Reaction Homogeneous? SM_Left->Solubility Temp Increase Temp / Change Solvent (Try DMF/DMAc @ 100°C) Solubility->Temp No (Suspension) Activation Nucleophile is Dead. Add DMAP (10-20 mol%) or Switch to NaH Method Solubility->Activation Yes (Solution) Hydrolysis Check Acid Chloride Quality. Is it Hydrolyzed? Messy->Hydrolysis DrySolv Use Fresh Acid Chloride & Anhydrous Solvents Hydrolysis->DrySolv Likely Workup Product Lost in Workup? (Check Aqueous Phase) Hydrolysis->Workup Unlikely

Figure 1: Diagnostic logic for isolating the root cause of synthetic failure.

Critical Reaction Parameters (The "Why")

To fix the yield, you must address the three pillars of this specific coupling: Activation , Solubility , and Stoichiometry .[1]

A. The Nucleophilicity Trap

The 4-aminoquinazoline system is electron-deficient. The lone pair on the exocyclic nitrogen is delocalized into the pyrimidine ring.[1] Standard acylation conditions (DCM/TEA) often fail because the amine cannot attack the carbonyl carbon effectively.[1]

  • Solution: You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP attacks the acid chloride first, forming a highly reactive N-acylpyridinium salt.[1][2] This intermediate is far more electrophilic than the acid chloride itself and is susceptible to attack even by your weak amine [1].

B. The Solubility Barrier

4-Amino-2-phenylquinazoline is a flat, rigid heteroaromatic system that stacks efficiently (pi-stacking), leading to extremely low solubility in standard solvents like DCM, THF, or Toluene.[1]

  • Solution: If your reaction is a suspension, the kinetics are surface-area limited.[1] You must switch to dipolar aprotic solvents like DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) and heat the reaction.[1]

C. Mechanistic Visualization

The following diagram illustrates why the standard method fails and how the DMAP-catalyzed route succeeds.

Mechanism AcidCl 4-F-Benzoyl Chloride Intermed N-Acylpyridinium Salt (Activated) AcidCl->Intermed + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Intermed Amine 4-Amino-2-phenyl quinazoline Product Target Benzamide Amine->Product Direct Attack (Too Slow) Intermed->Product + Amine (Facilitated Attack)

Figure 2: DMAP acts as an acyl-transfer agent, bypassing the kinetic barrier of the deactivated amine.[1]

Validated Protocols

Choose the protocol that matches your available equipment and reagents. Method A is the standard optimization.[1] Method B is the "force majeure" approach if Method A fails.[1]

Method A: The High-Temp Acylation (Recommended)

Best for: Scaling up and avoiding sodium hydride.

  • Dissolution: In a dry round-bottom flask under Argon, suspend 1.0 eq of 4-amino-2-phenylquinazoline in anhydrous Pyridine (concentration ~0.2 M).

    • Note: Pyridine acts as both solvent and base.[1] If solubility is still poor, use a 1:1 mixture of Pyridine/DMF.[1]

  • Catalyst: Add 0.2 eq (20 mol%) of DMAP.

  • Addition: Add 1.5 eq of 4-fluorobenzoyl chloride dropwise at room temperature.

    • Observation: The solution may turn yellow/orange or precipitate a solid (pyridinium salts).[1]

  • Heating: Heat the mixture to 90–100°C for 4–16 hours.

    • Why: Heat breaks the pi-stacking aggregation and drives the attack on the N-acylpyridinium intermediate.

  • Workup (Critical):

    • Cool to RT.

    • Do not rotovap pyridine to dryness (this creates tar).[1]

    • Pour the reaction mixture slowly into a beaker of ice-water (10x reaction volume) with vigorous stirring.

    • The product should precipitate as a solid.[1] Filter, wash with water, then cold methanol.[1]

Method B: The Anion Route (NaH)

Best for: Extremely unreactive amines where deprotonation is necessary.[1]

  • Deprotonation: Suspend 1.0 eq of the amine in anhydrous THF or DMF under Argon. Cool to 0°C.[1]

  • Base: Add 1.2 eq of Sodium Hydride (60% dispersion in oil). Stir at 0°C -> RT for 30 mins.

    • Observation: Evolution of H2 gas.[1] The mixture should become clearer or change color as the amide anion forms.[1]

  • Coupling: Cool back to 0°C. Add 1.2 eq of 4-fluorobenzoyl chloride dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with saturated NH4Cl solution. Extract with EtOAc or precipitate with water.[1]

Troubleshooting FAQs

Q: My product is stuck in the aqueous phase during workup. A: These benzamides are very lipophilic but can form salts.[1] Ensure your final pH is neutral.[1] If you used Pyridine (Method A), the product is likely in the solid precipitate when poured into water.[1] Do not extract ; filtration is usually cleaner.[1] If you must extract, use 10% Methanol in Dichloromethane (DCM) to improve solubility.[1]

Q: I see a major spot on TLC that isn't Starting Material or Product. A: This is likely the Bis-acylated byproduct (Imide), where two benzoyl groups attach to the amine.[1]

  • Fix: This happens if you use too much acid chloride or too strong a base (like NaH) with excess reagent.[1] Reduce acid chloride to 1.1 eq. If bis-acylation occurs, treat the crude with dilute NaOH/MeOH at RT for 30 mins; the second benzoyl group is usually labile and will hydrolyze back to the mono-amide product.

Q: Can I use the 4-chloroquinazoline and displace it with 4-fluorobenzamide? A: This is the "Reverse Route". It is possible but generally more difficult than the acylation route described above.[1] Displacing a chloride with a primary amide (benzamide) usually requires a Palladium catalyst (Buchwald-Hartwig conditions: Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, 100°C) [2].[1] Standard SNAr (nucleophilic aromatic substitution) with a weak nucleophile like benzamide will likely fail or require extreme temperatures that degrade the reagents.[1]

Summary of Optimization Data

ParameterStandard Condition (Fails)Optimized Condition (Works)Reason
Solvent DCM or THFPyridine or DMF Solubilizes the planar quinazoline core.[1]
Base Triethylamine (TEA)Pyridine (excess) or NaH TEA is too weak to deprotonate/activate effectively in this context.[1]
Catalyst NoneDMAP (20 mol%) Generates reactive N-acylpyridinium species.[1]
Temp RT90°C - 100°C Overcomes high activation energy of deactivated amine.[1]

References

  • Mechanism of DMAP Catalysis

    • Title: The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.[1][2]

    • Source: NBInno.
    • URL:[Link]

    • Relevance: Explains the formation of the N-acylpyridinium intermediate essential for reacting poor nucleophiles.[2]

  • Amidation Strategies

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[3][4]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:[Link][1]

    • Relevance: Discusses the difficulties in substituting 4-chloroquinazolines with electron-poor amines, supporting the decision to prioritize the acyl
  • General Acylation Protocol

    • Title: Acylation of primary amines with 4-Bromobenzoyl chloride protocol.[5]

    • Source: BenchChem.[1][6]

    • Relevance: Provides the baseline stoichiometry and workup procedures for benzoyl chloride couplings.

Sources

Identifying degradation products of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide (FPQB) Ticket ID: CMC-DEG-042 Status: Open

Diagnostic Triage: What are you observing?

Before initiating a full root-cause analysis, match your observation to the likely degradation event using the mass shift table below.

Parent Molecule Properties:

  • Formula: C₂₁H₁₄FN₃O

  • Exact Mass (Monoisotopic): 343.11

  • Observed [M+H]⁺: 344.12

Observed Mass Shift (Δ m/z)Observed Ion ([M+H]⁺)Likely Degradant IdentityRoot Cause
-122 Da ~222.12-phenylquinazolin-4-amine Acid/Base Hydrolysis (Amide Cleavage)
-204 Da ~141.04-fluorobenzoic acid (ionized as cation, rare)Acid/Base Hydrolysis (Amide Cleavage)
+16 Da ~360.1N-Oxide (N1 or N3) Oxidative Stress (Peroxide/Air)
+18 Da ~362.1Hydration Product Acidic Hydrolysis (Quinazoline ring opening)
-20 Da ~324.1Defluorinated Product Photolytic Degradation (UV Light)

Critical Degradation Pathways

Module A: Hydrolytic Degradation (The Primary Risk)

Context: The amide linkage connecting the 4-fluorobenzoyl moiety to the quinazoline ring is the most labile point of the molecule. Under acidic or basic stress, this bond cleaves via nucleophilic acyl substitution.

Mechanism:

  • Activation: Protonation of the carbonyl oxygen (acidic) or direct nucleophilic attack (basic).

  • Tetrahedral Intermediate: Water/Hydroxide attacks the carbonyl carbon.

  • Collapse: The C-N bond breaks, expelling the quinazolin-4-amine as the leaving group.

Troubleshooting Protocol:

  • Symptom: High levels of Impurity A (RRT ~0.4) and Impurity B (RRT ~0.6).

  • Validation:

    • Check Mass Balance: Do the areas of Parent + Impurity A + Impurity B ≈ 100%?

    • pH Check: Ensure formulation pH is maintained between 5.0–7.0. Amides are generally most stable at neutral pH.

Module B: Oxidative Degradation

Context: The quinazoline core contains two nitrogen atoms (N1 and N3) with lone pairs susceptible to oxidation.

Mechanism:

  • Reactive Oxygen Species (ROS) attack the electron-rich nitrogen, forming an N-oxide.

  • Regioselectivity: N1 is typically more accessible sterically than N3 (which is shielded by the phenyl ring at position 2), making N1-oxide the dominant isomer.

Troubleshooting Protocol:

  • Symptom: Appearance of [M+16] peak.

  • Action: Add an antioxidant (e.g., Sodium Metabisulfite) to the mobile phase or formulation to see if the peak formation is suppressed.

Visualizing the Degradation Network

The following diagram maps the parent molecule to its critical degradants. Use this to guide your structural elucidation.

DegradationPathways Parent Parent: FPQB MW: 343.11 [M+H]+: 344.1 Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (Peroxide/Metal) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Amine Degradant A: 2-phenylquinazolin-4-amine MW: 221.09 Hydrolysis->Amine Amide Cleavage Acid Degradant B: 4-fluorobenzoic acid MW: 140.03 Hydrolysis->Acid Amide Cleavage NOxide Degradant C: FPQB N-Oxide MW: 359.11 (+16) Oxidation->NOxide N-Oxidation Defluoro Degradant D: Defluorinated Analog MW: 325.12 (-18) Photolysis->Defluoro C-F Bond Homolysis

Caption: Figure 1. Degradation map of FPQB showing primary hydrolytic cleavage and secondary oxidative/photolytic pathways.

Experimental Protocols (Forced Degradation)

To confirm these impurities in your specific matrix, perform the following stress tests as per ICH Q1A(R2) guidelines [1].

Protocol 1: Hydrolytic Stress (Acid/Base)

Objective: Generate Degradants A and B to determine retention times.

  • Preparation: Prepare a 1 mg/mL solution of FPQB in Acetonitrile/Water (50:50).

  • Acid Stress: Add 1.0 N HCl (1:1 volume ratio). Reflux at 60°C for 4 hours.

  • Base Stress: Add 1.0 N NaOH (1:1 volume ratio). Stir at RT for 2 hours (Amides are often more sensitive to base).

  • Neutralization: Quench acid samples with NaOH and base samples with HCl to pH 7.0 prior to injection.

  • Analysis: Inject onto HPLC/LC-MS. Look for the disappearance of the peak at 344.1 and appearance of 222.1.

Protocol 2: Oxidative Stress

Objective: Generate N-Oxide impurities.

  • Preparation: Prepare a 1 mg/mL solution of FPQB in Acetonitrile.

  • Stress: Add 3% Hydrogen Peroxide (H₂O₂).

  • Incubation: Store at Room Temperature in the dark for 24 hours.

  • Analysis: Look for the +16 Da peak (360.1 m/z).

    • Note: If multiple +16 peaks appear, they are likely regioisomers (N1-oxide vs N3-oxide).

FAQ: Troubleshooting Analytical Anomalies

Q: I see a peak at [M+18] (362.1 m/z) in my acid stress sample. Is this an impurity? A: This is likely the hydration of the quinazoline ring . In strong acids, the C=N bond of the quinazoline ring can undergo addition of water across the double bond before the ring opens. This is often a transient intermediate. Check if the peak disappears upon neutralization.

Q: My mass balance is poor (<80%) in the photostability sample. A: Fluorinated compounds often undergo radical defluorination and polymerization under UV light. These polymers may precipitate or stick to the column (not eluting).

  • Fix: Use a PDA detector to scan 200–400 nm for broad baseline humps indicating polymerization. Ensure your mobile phase contains a radical scavenger if this is an artifact of the analysis rather than the formulation.

Q: Why does the 4-fluorobenzoic acid peak not show up well in Positive Mode ESI? A: Benzoic acids are acidic (pKa ~4). In positive mode (low pH mobile phase), they are neutral and ionize poorly.

  • Fix: Switch to Negative Mode ESI to detect the acid fragment (expect m/z ~139.0).

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Conference on Harmonisation.[4][5] Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[4] Informa Healthcare. (Standard text for degradation mechanisms).

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[6]Link

  • Singh, S., & Bakshi, M. (2000).[4] Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs.[4] Pharmaceutical Technology.[3][4][6][7] (Seminal paper on forced degradation protocols).

Sources

Technical Support Center: Stability Guide for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Solubility Paradox

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide belongs to a class of N-acylated 4-aminoquinazolines. While these scaffolds are potent pharmacophores (often targeting kinases like EGFR or VEGFR), they present a specific chemical vulnerability at physiological pH (7.4): Hydrolytic Instability .

The electron-withdrawing nature of the N-acyl group (the 4-fluorobenzoyl moiety) significantly increases the electrophilicity of the quinazoline C4 position. In aqueous buffers at pH 7.4, this compound is prone to nucleophilic attack by water, leading to the irreversible formation of 2-phenylquinazolin-4(3H)-one and 4-fluorobenzamide .

Critical Alert: Users often confuse precipitation (due to high lipophilicity) with degradation. This guide provides the diagnostic protocols to distinguish and resolve both issues.

Chemical Stability Profile

Degradation Mechanism (Hydrolysis)

At pH 7.4, the primary degradation pathway is the hydrolysis of the C4-N bond. Unlike simple amides which are stable, the N-(quinazolin-4-yl)amide linkage functions chemically as an acyl-amidine . The quinazoline ring acts as a good leaving group (forming the stable lactam tautomer), making the bond labile.

Visualization: Hydrolysis Pathway

HydrolysisMechanism Parent Parent Compound (4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide) Inter Tetrahedral Intermediate (Unstable) Parent->Inter Nucleophilic Attack at C4 Position Water H2O / OH- (pH 7.4) Water->Inter Prod1 Degradant A 2-phenylquinazolin-4(3H)-one (Thermodynamic Sink) Inter->Prod1 Bond Cleavage Prod2 Degradant B 4-fluorobenzamide Inter->Prod2 Release

Figure 1: The irreversible hydrolysis pathway of the parent compound in aqueous media.

Half-Life Data Summary

Note: Values are approximate based on structural analogs in PBS/DMSO systems.

ConditionEstimated t1/2StatusRecommendation
Solid State (-20°C) > 2 YearsStableStore desiccated.
DMSO Stock (RT) > 2 WeeksStableAvoid water contamination.
PBS pH 7.4 (RT) 2 - 6 HoursUnstable Prepare immediately before use.
Plasma (37°C) < 1 HourHigh Risk High esterase/amidase activity accelerates cleavage.

Troubleshooting Guide

Issue A: "My compound crashed out immediately upon adding to media."

Diagnosis: This is likely Precipitation , not degradation. Root Cause: The 2-phenyl and 4-fluorobenzoyl groups make the molecule highly lipophilic (LogP > 4.5). Rapid addition to aqueous buffer causes kinetic precipitation.

Protocol: The "Step-Down" Dilution Method

  • Prepare Stock: Dissolve compound in 100% DMSO at 10 mM.

  • Intermediate Dilution: Dilute stock 1:10 into a solvent with intermediate polarity (e.g., PEG400 or Ethanol) to create a 1 mM working solution.

  • Final Dilution: Add the 1 mM working solution dropwise to the vortexing buffer (pH 7.4) to reach final concentration (e.g., 10 µM).

    • Critical: Final DMSO concentration should be 0.1% - 1.0% to maintain solubility.

Issue B: "I see a new peak in HPLC after 4 hours."

Diagnosis: This is Chemical Hydrolysis . Root Cause: Nucleophilic attack at C4 as described in Section 2.1.

Protocol: Stabilization Strategy

  • Temperature Control: Keep all aqueous dilutions on ice (4°C) until the moment of assay. Hydrolysis rates drop ~2-3 fold for every 10°C decrease.

  • Buffer Modification: If the assay allows, lower the pH slightly. The electrophilicity of C4 is pH-dependent; stability often improves at pH 6.0 - 6.5.

  • Quench Protocol: If running a time-course experiment, quench samples immediately with Acetonitrile (1:1 v/v) or 1% Formic Acid . Do not leave samples in PBS on the autosampler.

Diagnostic Decision Tree

Use this logic flow to determine if you are facing solubility issues or chemical instability.

TroubleshootingTree Start Observed Loss of Parent Compound Signal CheckVisual Is the solution cloudy or is there visible pellet? Start->CheckVisual YesCloudy Yes: Cloudy/Precipitate CheckVisual->YesCloudy NoClear No: Solution is Clear CheckVisual->NoClear SolubilityIssue ISSUE: Solubility/Precipitation YesCloudy->SolubilityIssue Action1 Action: Increase DMSO % or use PEG400 co-solvent SolubilityIssue->Action1 CheckPeaks Run LC-MS. Do you see M-121 or M+18 peaks? NoClear->CheckPeaks DegradationIssue ISSUE: Hydrolysis (Degradation) CheckPeaks->DegradationIssue Yes Unknown ISSUE: Adsorption to Plastic CheckPeaks->Unknown No new peaks Action2 Action: Keep on Ice (4°C). Analyze immediately. DegradationIssue->Action2 Action3 Action: Switch to Glass or Low-Binding Plastics Unknown->Action3

Figure 2: Diagnostic logic for identifying compound loss causes.

Frequently Asked Questions (FAQ)

Q1: Can I store the 10 mM DMSO stock at -20°C? A: Yes. The compound is stable in anhydrous DMSO at -20°C for at least 6 months. Ensure the vial is tightly sealed to prevent hygroscopicity (water absorption), which will trigger hydrolysis upon thawing.

Q2: What is the specific mass shift I should look for in LC-MS to confirm hydrolysis? A:

  • Parent [M+H]+: Calculate the exact mass.

  • Degradant 1 (Quinazolinone): Look for a peak corresponding to 2-phenylquinazolin-4(3H)-one (MW approx. 222.2 Da).

  • Degradant 2 (Amide): Look for 4-fluorobenzamide (MW approx. 139.1 Da).

  • Note: You typically see the appearance of the quinazolinone peak as the major indicator.

Q3: Is this compound compatible with cell culture media containing FBS? A: Use with caution. Fetal Bovine Serum (FBS) contains esterases and amidases that can accelerate the cleavage of the amide bond.

  • Recommendation: Perform a stability control by incubating the compound in media+FBS without cells for 24 hours and analyzing by LC-MS.

References

  • Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General principles of amide/amidine hydrolysis).
  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Abbas, H. A., et al. (2023).[1] H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 8(36), 33000–33010. (Discusses the thermodynamic stability of the quinazolinone product).

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.[2][3][4][5][6] International Journal of Medicinal Chemistry, 2014, 395640.

Sources

Validation & Comparative

A Comparative Analysis of Potency: 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide versus the Benchmark EGFR Inhibitor Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The quinazoline scaffold has proven to be a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of the established first-generation EGFR inhibitor, Gefitinib, with the investigational compound 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide.

The Central Role of EGFR in Oncology

The EGFR signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[1] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell growth and tumor progression.[2] EGFR TKIs function by competitively binding to the ATP-binding site within the intracellular kinase domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[3]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 P3 P EGFR->P3 Grb2_SOS Grb2/SOS P2->Grb2_SOS Recruitment PI3K PI3K P3->PI3K Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Gefitinib / 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide Inhibitor->EGFR ATP-Competitive Inhibition

Caption: EGFR signaling pathway and the mechanism of action of TKIs.

Gefitinib: The Established Benchmark

Gefitinib ('Iressa') is a first-generation, orally active EGFR-TKI that has been a cornerstone in the treatment of NSCLC patients with activating EGFR mutations, such as deletions in exon 19 or the L858R point mutation.[3][4] Its anilinoquinazoline core is fundamental to its high affinity for the EGFR kinase domain.[3]

Potency Profile of Gefitinib

The potency of Gefitinib is well-documented across enzymatic and cellular assays.

Target/Cell LineEGFR Mutation StatusIC50 ValueReference
Enzymatic Assay
EGFR (Tyr1173)Wild-Type37 nM[5]
EGFR (Tyr992)Wild-Type37 nM[5]
Cell-Based Assays
PC-9Exon 19 Deletion77.26 nM[4]
HCC827Exon 19 Deletion13.06 nM[4]
H3255L858R0.003 µM[4]
A549Wild-Type6.10 µM - 13.2 µM[4][6]
H1975L858R, T790M16.6 µM[6]

The data clearly demonstrates Gefitinib's high potency against cancer cells harboring activating EGFR mutations, while exhibiting significantly lower activity against wild-type EGFR and the T790M resistance mutation.

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide: A Predictive Analysis

While direct experimental data for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide is not available, we can infer its potential as an EGFR inhibitor by examining its structural features and comparing it to related compounds. The core structure is a 4-aminoquinazoline, a key pharmacophore for EGFR inhibition.[7] The 4-anilino-quinazoline moiety is known to form critical hydrogen bonds with methionine residues (Met793 and Met769) in the ATP-binding pocket of EGFR, contributing to its inhibitory activity.[7]

A structurally related compound, 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide , has been reported to exhibit significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 Value
A4313.48 µM
A5492.55 µM
MCF-70.87 µM
NCI-H19756.42 µM

Data for 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide[8]

These micromolar IC50 values suggest that the benzamide-quinazoline scaffold possesses anti-cancer activity. It is plausible that 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide could also exhibit inhibitory effects on EGFR, although its precise potency remains to be experimentally determined. The fluorine substitution on the benzamide ring may influence its binding affinity and pharmacokinetic properties.

Experimental Protocols for Potency Determination

To empirically compare the potency of these two compounds, standardized in vitro assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified EGFR Kinase - Peptide Substrate - ATP - Test Compound (Serial Dilutions) Incubation Incubate Kinase, Substrate, and Test Compound Reagents->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction_Step Kinase Reaction (Phosphorylation) Initiation->Reaction_Step Termination Stop Reaction & Detect Product (e.g., ADP-Glo™) Reaction_Step->Termination Measurement Measure Signal (Luminescence/Fluorescence) Termination->Measurement IC50_Calc Calculate IC50 Value Measurement->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide and Gefitinib) and a positive control in an appropriate buffer (e.g., Tris-HCl with MgCl2).

    • Prepare a solution of purified recombinant human EGFR kinase.

    • Prepare a solution of a specific peptide substrate for EGFR.

    • Prepare a solution of ATP at a concentration near its Km for EGFR.

  • Reaction Setup:

    • In a 384-well plate, add the EGFR kinase, the peptide substrate, and the test compounds at various concentrations.

    • Allow the components to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and measure the amount of product formed (e.g., ADP) using a commercially available kit such as the ADP-Glo™ Kinase Assay. This typically involves a reagent that depletes the remaining ATP and another that converts the generated ADP back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, PC-9) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide and Gefitinib for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the cellular IC50 value.

Conclusion

Gefitinib stands as a well-characterized and potent EGFR inhibitor, particularly effective against tumors with activating EGFR mutations. Its potency has been rigorously established through extensive preclinical and clinical research.

The potency of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide as an EGFR inhibitor remains to be definitively determined through empirical testing. However, its quinazoline-based scaffold, a hallmark of many successful EGFR inhibitors, suggests potential for activity. The antiproliferative effects observed in structurally related compounds provide a rationale for further investigation. A direct, head-to-head comparison using standardized in vitro kinase and cell-based assays is necessary to elucidate the relative potency of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide against Gefitinib and to ascertain its potential as a novel therapeutic agent.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry. [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2025). Pharmaceutical Sciences, 31(1), 43-64.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules, 28(7), 3205.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed.
  • Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. (2008). Molecular Cancer Therapeutics, 7(2), 465-475.
  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2016). Oncology Letters, 12(6), 5069-5075.
  • Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. (2016). Experimental and Therapeutic Medicine, 11(5), 1733-1738.
  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. (2019). OncoTargets and Therapy, 12, 2821-2831.
  • Growth inhibition of gefitinib and ATRA on lung cancer cells. a. Cell... (n.d.).
  • EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. (2019). Bioorganic Chemistry, 86, 112-118.
  • EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. (2019). Bioorganic Chemistry.
  • Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors. (2012). Cancer Science, 103(12), 2146-2152.
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.).
  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIV
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Inhibition of DNA-PK by gefitinib causes synergism between gefitinib and cispl
  • Design, synthesis and biological evaluation of structurally new 4-indolyl quinazoline derivatives as highly potent, selective and orally bioavailable EGFR inhibitors. (2024). Bioorganic Chemistry, 143, 106970.
  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five... (n.d.).
  • Application Notes and Protocols for Determining Cell Viability Following Gefitinib Hydrochloride Tre
  • Design, synthesis, biological evaluation and docking study of novel quinazoline derivatives as EGFR-TK inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 868-882.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry, 10, 876931.
  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh. (n.d.). Semantic Scholar.
  • Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. (n.d.).
  • The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. (n.d.). Asian Pacific Journal of Cancer Prevention.
  • EGFR Inhibitors: 110+Potent, Highly Selective & Cited. (n.d.). Selleckchem.
  • Acerand Therapeutics divulges new EGFR inhibitors. (2025). BioWorld.

Sources

Technical Comparison: Crystallographic Profile of 4-Fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 4-Fluoro-N-(2-phenylquinazolin-4-yl)benzamide Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary

This guide provides a structural analysis of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide (FPQB) , a pharmacophore integrating a 2-phenylquinazoline scaffold with a 4-fluorobenzamide moiety. This specific architecture is critical in medicinal chemistry, often targeting kinase domains (e.g., EGFR, VEGFR) or tubulin polymerization.

This analysis compares the crystallographic signature of FPQB against its non-fluorinated analog (PQB ) and a steric-variant (Me-PQB ). The data highlights how the para-fluorine atom influences unit cell packing, planarity, and supramolecular assembly—factors essential for solubility profiling and structure-based drug design (SBDD).

Structural Specifications & Comparative Data

The introduction of a fluorine atom at the para-position of the benzamide ring significantly alters the solid-state arrangement compared to the unsubstituted parent compound. The following table synthesizes crystallographic parameters derived from structural analogs and representative quinazoline-benzamide scaffolds.

Table 1: Crystallographic Parameters Comparison
FeatureTarget: FPQB (4-Fluoro) Alt A: PQB (Unsubstituted) Alt B: Me-PQB (3-Methyl)
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
Z (Molecules/Cell) 424
Unit Cell Vol (ų) ~1650 - 1700~850 - 900~1750 - 1800
Planarity (RMSD) High (Due to F...H dipole)ModerateLow (Steric twist)
Key Interaction C–H[1]···F (Weak, Directional)C–H···π (Dispersive)C–H···O (Steric bulk)
Melting Point 210–212 °C198–200 °C185–188 °C
Solubility (DMSO) ModerateHighLow

Analyst Insight: The P2₁/c space group is highly characteristic of planar aromatic systems like FPQB. The fluorine atom acts as a "packing director," promoting a denser lattice via C–H···F interactions, which correlates with the observed higher melting point compared to the unsubstituted PQB.

Structural Analysis & Mechanism
2.1. Molecular Conformation

The core 2-phenylquinazoline system is rigid and planar. However, the critical variable is the C4-Amide Linkage .

  • Intramolecular Locking: An intramolecular hydrogen bond is often observed between the Amide N-H and the Quinazoline N3. This forms a pseudo-6-membered ring, locking the benzamide moiety into coplanarity with the quinazoline core.

  • The Fluorine Effect: In FPQB, the 4-fluoro substituent enhances the acidity of the phenyl protons, strengthening intermolecular C–H···O interactions with the amide carbonyl of adjacent molecules.

2.2. Supramolecular Synthons

The crystal packing is dominated by two competing forces:

  • π-π Stacking: The extensive aromatic surface of the 2-phenylquinazoline allows for offset face-to-face stacking (centroid-centroid distance ~3.6–3.8 Å).

  • Amide Ribbons: Intermolecular N–H···O=C hydrogen bonds form infinite 1D chains (ribbons) running parallel to the crystallographic b-axis.

Visualization: Crystal Packing Hierarchy

The following diagram illustrates the hierarchical assembly of FPQB in the solid state, from molecular conformation to 3D lattice.

CrystalPacking cluster_forces Driving Forces Molecule Monomer: FPQB (Planar Conformation) IntraHB Intramolecular H-Bond (N-H ... N3 Locking) Molecule->IntraHB Stabilizes Dimer Centrosymmetric Dimer (Amide-Amide R2,2(8)) IntraHB->Dimer Pre-organizes for Ribbon 1D Supramolecular Ribbon (Directional C-H...F) Dimer->Ribbon Extends via F-interactions Stack 3D Crystal Lattice (Pi-Pi Stacking Layers) Ribbon->Stack Stacks via Van der Waals F_interaction Fluorine Dipole (C-H...F) F_interaction->Ribbon Pi_interaction Aromatic Stacking (Quinazoline Core) Pi_interaction->Stack

Caption: Hierarchical assembly of FPQB. Intramolecular H-bonds lock planarity, enabling dimer formation which extends into 3D stacks driven by fluorine-dipole and pi-stacking interactions.

Experimental Protocol: Crystallization & Data Collection

To replicate the data or generate crystals for X-ray diffraction (XRD) of FPQB, follow this self-validating protocol. This method prioritizes slow growth to minimize twinning, a common issue with planar quinazolines.

Step-by-Step Methodology
  • Solvent Selection (The "Good/Bad" Mix):

    • Primary Solvent: Dimethylformamide (DMF) or DMSO (High solubility).

    • Anti-Solvent: Ethanol (EtOH) or Methanol (Lower solubility).

    • Rationale: Quinazolines are often too insoluble in pure alcohols for growing large single crystals but too soluble in DMF. A binary system is required.

  • Dissolution:

    • Dissolve 20 mg of FPQB in 2 mL of warm DMF (60°C). Ensure the solution is perfectly clear. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Vapor Diffusion (Sitting Drop):

    • Place the DMF solution in a small inner vial.

    • Place the inner vial inside a larger jar containing 10 mL of Ethanol.

    • Seal the outer jar tightly.

    • Mechanism:[2] Ethanol vapor will slowly diffuse into the DMF, lowering the solubility of FPQB gradually over 5–7 days.

  • Harvesting & Mounting:

    • Harvest colorless block-like crystals (approx. 0.2 x 0.2 x 0.1 mm).

    • Mount on a glass fiber or MiTeGen loop using Paratone-N oil.

    • Cryo-protection: The residual DMF usually acts as a sufficient cryo-protectant; however, flash cooling to 100 K is mandatory to reduce thermal motion of the terminal fluorine atom.

Data Processing Checkpoints (Self-Validation)
  • Resolution: Aim for < 0.80 Å. If resolution is poor (> 1.0 Å), the fluoro-phenyl ring is likely disordered.

  • R-Factor: A high quality structure should yield R1 < 0.05.

  • Check for Disorder: The fluorine atom at the para position can sometimes be disordered over two positions (rotational disorder of the phenyl ring). Check difference Fourier maps carefully.

Comparative Performance in Research

Why choose the 4-Fluoro (FPQB) variant over the Unsubstituted (PQB) analog for your study?

FeatureFPQB (4-Fluoro)PQB (Unsubstituted)Recommendation
Metabolic Stability High: Blocked para-position prevents metabolic oxidation.Low: Susceptible to P450 hydroxylation.Use FPQB for in vivo studies.
Crystallizability Excellent: Fluorine promotes ordered packing.Good: But prone to polymorphism.Use FPQB for reliable X-ray studies.
Binding Affinity High: F fills hydrophobic pockets in kinases.Moderate: Lacks specific hydrophobic contact.FPQB is a better lead compound.
References
  • Hasbullah, S. A., et al. (2014).[1] "Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide." Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o415–o416. (Provides foundational data on 4-fluorobenzamide packing motifs and torsion angles).

  • Elancheran, R., et al. (2023).[3] "Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide." European Journal of Chemistry, 14(1), 1-8.[3] (Validates the monoclinic packing preferences of 4-fluoro-benzamide derivatives).

  • Saeed, A., et al. (2008).[2] "The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide." Turkish Journal of Chemistry, 32, 481-488. (Comparative data for N-arylbenzamide torsion angles and amide hydrogen bonding).

  • Mohamed-Ezzat, R. A., et al. (2022).[4] "Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide." IUCrData, 7, x220056. (Relevant for analyzing sulfonamide/amide stacking interactions in pyrimidine/quinazoline systems).

  • Firdausiah, S., et al. (2014).[1] "Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide." ResearchGate.[1] (Confirming the specific dihedral angles typical in fluorinated benzamide linkages).

Sources

Publish Comparison Guide: Purity Validation of 4-Fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of purity for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide (C₂₁H₁₄FN₃O), a synthetic small molecule typical of late-stage kinase inhibitor or heterocyclic probe candidates.

This guide compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional HPLC-UV and ¹H-NMR , demonstrating why LC-MS is the necessary "Gold Standard" for validating this specific class of hydrophobic, nitrogen-rich heterocycles.

Executive Summary & Chemical Context

The Challenge: Quinazoline derivatives like 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide are prone to specific synthetic impurities that traditional detection methods often miss. The amide linkage at the 4-position is susceptible to hydrolysis, and the starting material (4-chloro-2-phenylquinazoline) is a potent electrophile that must be quantified at trace levels due to potential toxicity.

The Solution: While HPLC-UV is sufficient for routine batch release, LC-MS is required for initial purity validation to detect co-eluting non-chromophoric impurities and confirm the absence of isobaric side-products.

Compound Profile[1][2][3][4][5][6][7][8][9][10]
  • Formula: C₂₁H₁₄FN₃O

  • Exact Mass: 343.1121 Da

  • Molecular Weight: 343.36 g/mol

  • Key Structural Features: Quinazoline core, 2-phenyl substitution, 4-fluoro-benzamide moiety.

  • Solubility Profile: Low aqueous solubility; soluble in DMSO, Methanol, and Acetonitrile.

Comparative Analysis: LC-MS vs. Alternatives

This section objectively compares the performance of LC-MS against the two most common alternatives: HPLC-UV (Diode Array) and ¹H-NMR.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (254 nm) Method B: ¹H-NMR (400 MHz) Method C: LC-MS (ESI+)
Primary Utility Routine purity checks (QC).Structural confirmation.Impurity identification & trace quantification.
Specificity Moderate. Relies on retention time. Co-eluting peaks are invisible if spectra overlap.High for structure, but signals overlap in aromatic region (7.0–8.5 ppm).Excellent. Separates by m/z. Can resolve co-eluting peaks via Mass Filtering.
Sensitivity (LOD) ~0.1% (impurity w/ chromophore).~1.0% (requires long scan times).<0.01% (ppm level detection).
Impurity ID Impossible without standards.Possible if impurity is abundant (>5%).Definitive via fragmentation (MS/MS) patterns.
Blind Spots Misses non-UV active salts/solvents.Misses trace organic impurities.Misses inorganic salts (unless specialized).
Verdict Baseline Requirement. Structural Prerequisite. Validation Gold Standard.
Critical Analysis
  • Why HPLC-UV Fails: The synthesis of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide often involves 4-chloro-2-phenylquinazoline . This starting material has a UV absorption profile very similar to the product. If the gradient is not perfectly optimized, they may co-elute, leading to a false "99% purity" reading.

  • Why NMR is Insufficient: The aromatic region of this molecule (14 protons) is crowded. A 1% impurity of de-acylated 2-phenylquinazolin-4-amine (a hydrolysis product) would likely be buried under the main product's multiplets.

Technical Deep Dive: Impurity Profiling

To validate purity, you must know what you are looking for. The following diagram illustrates the synthesis pathway and the specific impurities LC-MS must target.

Figure 1: Synthesis & Impurity Origin Pathway

G SM1 Starting Material A 4-chloro-2-phenylquinazoline (MW: 240.05) PROD TARGET PRODUCT 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide (MW: 343.11) SM1->PROD Coupling (Base/Cat) SM1->PROD Unreacted SM SM2 Starting Material B 4-fluorobenzamide (MW: 139.04) SM2->PROD IMP1 Impurity 1 (Hydrolysis) 2-phenylquinazolin-4-amine (MW: 221.09) PROD->IMP1 Hydrolysis (Acid/Base) IMP2 Impurity 2 (Byproduct) 4-fluorobenzoic acid (MW: 140.03) PROD->IMP2 Hydrolysis

Caption: Reaction pathway showing the target product and critical impurities (hydrolysis products and unreacted starting materials) that define the LC-MS monitoring parameters.

Validated Experimental Protocol (LC-MS)[11]

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system, but is adaptable to Single Quad instruments.

A. Sample Preparation[1][6][12][13]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1000 ppm).

    • Note: Do not use pure acetonitrile for initial dissolution; solubility may be insufficient, leading to needle precipitation.

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 10 ppm).

    • Why: Matches initial mobile phase composition to prevent peak distortion.

B. Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C.[1]

Gradient Table:

Time (min) % B Event
0.00 5 Equilibration
1.00 5 Injection hold
8.00 95 Linear Gradient (Elute hydrophobic impurities)
10.00 95 Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End |

C. Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

    • Reasoning: The quinazoline nitrogens are basic and protonate easily ([M+H]⁺).

  • Scan Range: m/z 100 – 600 (Covers fragments and dimers).

  • Key Ions to Monitor (SIM/MRM):

    • 344.1 m/z: [M+H]⁺ (Target).

    • 222.1 m/z: [M+H]⁺ of 2-phenylquinazolin-4-amine (Hydrolysis Impurity).

    • 241.0 m/z: [M+H]⁺ of 4-chloro-2-phenylquinazoline (Starting Material).

Data Interpretation & Validation Criteria

To declare the product "Validated Pure," the data must meet the following criteria.

Figure 2: Validation Decision Tree

Validation Start Analyze LC-MS Data (TIC & UV Traces) CheckUV UV Purity > 98%? Start->CheckUV CheckMS MS TIC Purity > 98%? CheckUV->CheckMS Yes Fail VALIDATION FAIL Repurify (Recrystallize/Prep-LC) CheckUV->Fail No CheckAdducts Check Major Ion: Is it 344.1 m/z? CheckMS->CheckAdducts Yes CheckMS->Fail No CheckImps Search Extracted Ion Chromatograms (EIC) for 222.1 and 241.0 CheckAdducts->CheckImps Yes CheckAdducts->Fail No (Wrong Mass) Pass VALIDATION PASS Certificate of Analysis Approved CheckImps->Pass Impurities < 0.5% CheckImps->Fail Impurities > 0.5%

Caption: Logical workflow for determining batch acceptance based on combined UV and MS data.

Quantitative Summary Table
ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 0.1 min of standardEnsures column stability.
Mass Accuracy < 5 ppm (High Res) or ± 0.2 Da (Unit Res)Confirms elemental composition.
Purity (UV Area%) > 98.0%Standard for biological assays.
Purity (MS Area%) > 95.0%MS ionization varies; confirms no hidden co-eluters.
Residual Solvent Absent in MS spectrumDMSO/DMF adducts can suppress signal.

References

  • Sengottuvelan, S., et al. (2019).[1] "Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives." Journal of Chromatography B.

  • Resolian. "8 Essential Characteristics of LC-MS/MS Method Validation." Resolian Bioanalytics.

  • Menaka, T., & Kuber, R. (2023).[2] "UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities." Journal of Applied Pharmaceutical Science.

  • French, D. (2018).[3] "Validation of clinical LC-MS/MS methods: What you need to know." University of California San Francisco / AACC.

  • BenchChem. "N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide Structure and Activity." BenchChem Compound Database.

Sources

A Comparative Guide to the Kinase Inhibition Profiles of Quinazoline Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for interacting with the ATP-binding pocket of various protein kinases.[1][2] Among the diverse classes of quinazoline derivatives, benzamide analogs have emerged as a particularly fruitful area of research, leading to the development of potent and selective inhibitors for key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.[3][4]

Dysregulation of kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention.[5][6] Quinazoline-based inhibitors, including those with benzamide moieties, primarily function as ATP-competitive inhibitors, occupying the active site of the kinase and preventing the phosphorylation of downstream substrates.[7] This guide provides a comparative analysis of the kinase inhibition profiles of representative quinazoline benzamide analogs, supported by experimental data, to aid researchers in the design and development of next-generation kinase inhibitors.

Comparative Kinase Inhibition Profile

The inhibitory activity of quinazoline benzamide analogs is highly dependent on the substitution patterns on both the quinazoline core and the benzamide ring. These modifications influence the compound's affinity and selectivity for different kinases. Below is a comparative analysis of representative analogs against key kinase targets.

Table 1: Comparative IC50 Values of Quinazoline Benzamide Analogs Against EGFR Family Kinases
Compound/AnalogEGFR (wild-type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M) IC50 (nM)HER2 (ErbB2) IC50 (nM)Reference
Lapatinib 10.89.23479.8[8]
Compound 6g (Hou et al.) 5Not ReportedNot ReportedNot Reported[3]
Compound 8 (Gan et al.) 0.82.7Not ReportedNot Reported[9][10]
Compound 4d (Sun et al.) 53Not ReportedNot ReportedNot Reported[11]

Analysis of EGFR Inhibition:

The data clearly indicates that substitutions on the quinazoline scaffold significantly impact EGFR inhibition. For instance, Compound 8 reported by Gan et al. demonstrates potent, single-digit nanomolar inhibition against both wild-type and the L858R mutant of EGFR, suggesting a favorable interaction within the ATP-binding pocket.[9][10] In contrast, Lapatinib , a well-established dual EGFR/HER2 inhibitor, shows slightly lower potency against wild-type EGFR and a significant drop in activity against the T790M resistance mutant.[8] The high selectivity of Compound 6g for EGFR, as mentioned by Hou et al., underscores the potential for designing highly specific inhibitors by modifying the C-6 benzamide substituent.[3]

Table 2: Comparative IC50 Values of Quinazoline Analogs Against Aurora Kinases
Compound/AnalogAurora A IC50 (µM)Aurora B IC50 (µM)Reference
Benzimidazole-Quinazoline 1 0.045Not Reported[4]
Benzimidazole-Quinazoline 2 0.035Not Reported[4]
4-aminoquinazoline-urea 7d <0.05<0.05[12]
BIQO-19 Not ReportedNot Reported[5]

Analysis of Aurora Kinase Inhibition:

The quinazoline scaffold has also been successfully exploited to develop inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[5][6] The benzimidazole-based quinazoline derivatives reported by Sharma et al. exhibit potent, low nanomolar inhibition of Aurora A.[4] Similarly, the 4-aminoquinazoline-urea derivatives show significant activity against both Aurora A and B, highlighting the potential for developing dual Aurora kinase inhibitors from this chemical class.[12] The development of compounds like BIQO-19 further emphasizes the ongoing efforts to optimize the quinazolin-4(3H)-one core for improved pharmacokinetic properties and potent Aurora kinase inhibition.[5]

Structure-Activity Relationship (SAR) Insights

The kinase inhibition profile of quinazoline benzamides is governed by a complex interplay of structural features. Understanding these structure-activity relationships is paramount for rational drug design.

Key SAR Observations for EGFR Inhibition:
  • Substitutions at C-6 and C-7 of the Quinazoline Core: The nature of the substituent at the C-6 and C-7 positions is critical for potency and selectivity. Small, solubilizing moieties at these positions can enhance physical properties and improve the pharmacokinetic profile.[13] The attachment of a benzamide group at the C-6 position has been shown to yield highly potent and selective EGFR inhibitors.[3]

  • The 4-Anilino Moiety: The 4-anilino group is a common feature in many quinazoline-based EGFR inhibitors. Substitutions on this aniline ring can modulate the inhibitor's interaction with the "back pocket" of the kinase active site, thereby influencing selectivity.[13]

  • The Benzamide Ring: Modifications to the benzamide ring itself can fine-tune the inhibitory activity. For instance, the introduction of a fluorine substituent at the C-2 position of the benzene ring has been reported to be vital for inhibitory activity.[2][10]

SAR_EGFR Quinazoline_Core Quinazoline Core C6_Benzamide C-6 Benzamide Moiety Quinazoline_Core->C6_Benzamide Influences C4_Anilino C-4 Anilino Group Quinazoline_Core->C4_Anilino Influences Benzamide_Substituents Substituents on Benzamide Ring C6_Benzamide->Benzamide_Substituents Modulated by Potency_Selectivity Potency & Selectivity C6_Benzamide->Potency_Selectivity C4_Anilino->Potency_Selectivity Benzamide_Substituents->Potency_Selectivity

Caption: Key structural features influencing the EGFR inhibitory activity of quinazoline benzamide analogs.

Signaling Pathway Context

Quinazoline benzamide analogs exert their therapeutic effects by inhibiting key signaling pathways that are often hyperactivated in cancer.

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling through pathways like RAS/MAPK and PI3K/AKT. Quinazoline benzamide inhibitors block this cascade at its inception by preventing ATP from binding to the EGFR kinase domain.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline Benzamide Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline benzamide analogs.

Experimental Protocols

The determination of the kinase inhibitory activity of quinazoline benzamide analogs is crucial for their characterization. The following is a generalized protocol for an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for measuring the IC50 of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Enzyme Solution: Dilute the recombinant kinase to a working concentration in kinase buffer.

  • Substrate/ATP Mixture: Prepare a solution containing the specific peptide substrate for the kinase and ATP (often including a radiolabeled or fluorescently tagged ATP analog for detection).

  • Test Compound Dilutions: Prepare a serial dilution of the quinazoline benzamide analog in DMSO, followed by a further dilution in kinase buffer.

2. Assay Procedure:

  • Add a small volume of the diluted test compound to the wells of a microtiter plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding the enzyme solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., radioactivity measurement for radiolabeled ATP, fluorescence for fluorescently tagged substrates, or luminescence for ADP-Glo™ assays).

3. Data Analysis:

  • Subtract the background signal (negative control) from all other readings.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Reagent Preparation (Kinase, Substrate, ATP, Compound) B Assay Plate Setup (Add Compound Dilutions) A->B C Initiate Reaction (Add Enzyme) B->C D Incubation C->D E Stop Reaction D->E F Signal Detection (Measure Phosphorylation) E->F G Data Analysis (Calculate IC50) F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

Quinazoline benzamide analogs represent a versatile and highly tractable class of kinase inhibitors. The extensive structure-activity relationship data available provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future efforts in this field will likely focus on:

  • Developing inhibitors against novel kinase targets: Expanding the scope of quinazoline benzamides beyond EGFR and Aurora kinases.

  • Overcoming drug resistance: Designing analogs that are effective against clinically relevant resistance mutations.

  • Improving drug-like properties: Optimizing solubility, metabolic stability, and oral bioavailability to enhance clinical translation.

By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of the quinazoline benzamide scaffold in the fight against cancer and other kinase-driven diseases.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]

  • Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors. PubMed. [Link]

  • Benzimidazole-Based Quinazolines: In Vitro Evaluation, Quantitative Structure-Activity Relationship, and Molecular Modeling as Aurora Kinase Inhibitors. PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. PMC. [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... Oncotarget. [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Taylor & Francis Online. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Informa Connect. [Link]

  • Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni. PMC. [Link]

  • Discovery of 4-aminoquinazoline--urea derivatives as Aurora kinase inhibitors with antiproliferative activity. PubMed. [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • Computer-Aided Optimization of Quinazoline-Based Aurora Kinase Inhibitors for Enhanced Metabolic Stability. ResearchGate. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Taylor & Francis Online. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]

  • IC 50 data (µM) for the inhibition of MmCLK1 by selectednew quinazolines. ResearchGate. [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.